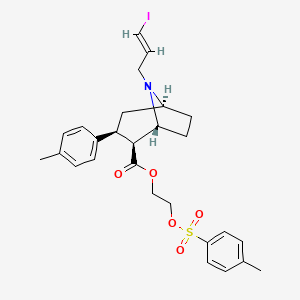

Tosylethyl-PE2I

Description

Significance of Dopamine (B1211576) Transporter (DAT) in Neurobiological Research

The dopamine transporter (DAT) is a critical protein embedded in the membrane of presynaptic dopaminergic neurons. researchgate.net Its primary function is to recapture dopamine from the synaptic cleft, the space between neurons, and transport it back into the presynaptic neuron. researchgate.netnih.gov This reuptake process is essential for regulating the concentration and duration of dopamine signaling, which in turn influences a wide array of neurological functions. nih.gov Dopamine itself is a key neurotransmitter involved in crucial brain activities, including movement, motivation, reward, and cognition. researchgate.netnih.gov

Given its central role in modulating dopamine neurotransmission, the DAT has become a significant subject of neurobiological research. researchgate.net Dysregulation of DAT function has been implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders. researchgate.netnih.gov For instance, conditions such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders are associated with alterations in dopamine signaling where DAT plays a pivotal role. nih.govnih.gov Consequently, the study of DAT provides valuable insights into the underlying mechanisms of these conditions. nih.gov Furthermore, the dopamine transporter is a primary target for various therapeutic drugs and substances of abuse, such as cocaine and amphetamines, which act by inhibiting dopamine reuptake. researchgate.netnih.gov

Role of Radioligands in Positron Emission Tomography (PET) for DAT Imaging

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo quantification and visualization of biological processes, including the density and distribution of neurotransmitter transporters like DAT. snmjournals.orgnih.gov This is achieved through the use of radioligands, which are biologically active molecules labeled with a positron-emitting radioisotope. nih.gov

For DAT imaging, a radioligand is designed to bind specifically to the dopamine transporter. nih.gov Once administered, the radioligand travels to the brain and binds to DAT. The attached radioisotope decays, emitting positrons that, upon annihilation with electrons, produce gamma rays. These gamma rays are detected by the PET scanner, creating a three-dimensional map of the radioligand's distribution and concentration in the brain. nih.gov This map provides a quantitative measure of DAT availability. nih.gov

The development of highly selective and specific radioligands is crucial for accurate DAT imaging. nih.gov An ideal radioligand should exhibit high affinity for DAT, minimal binding to other transporters or receptors, and appropriate pharmacokinetic properties for imaging. nih.govresearchgate.net PET imaging with such radioligands has become an invaluable tool in both clinical and research settings. snmjournals.orgnih.gov It aids in the differential diagnosis of parkinsonian syndromes, where a reduction in DAT density is a hallmark of neurodegeneration in the striatum. nih.govku.dk Additionally, it allows researchers to investigate the role of DAT in various psychiatric disorders and to assess the therapeutic effects of novel drugs targeting the dopamine system. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C27H32INO5S |

|---|---|

Molecular Weight |

609.5 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfonyloxyethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C27H32INO5S/c1-19-4-8-21(9-5-19)24-18-22-10-13-25(29(22)15-3-14-28)26(24)27(30)33-16-17-34-35(31,32)23-11-6-20(2)7-12-23/h3-9,11-12,14,22,24-26H,10,13,15-18H2,1-2H3/b14-3+/t22-,24+,25+,26-/m0/s1 |

InChI Key |

SQGRXYKIZHYFAS-NAXSYGQJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3C/C=C/I |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3CC=CI |

Origin of Product |

United States |

Precursor Chemistry and Synthesis of Tosylethyl Pe2i

Chemical Structure and Nomenclature of Tosylethyl-PE2I

This compound is a complex organic molecule with a specific stereochemistry that is crucial for its function as a precursor. Its systematic chemical name is 2-(4-Methylphenylsulfonyl)ethyl (1R,2S,3S,5S)-8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate. pharmasynth.eu The compound is also identified by its CAS number, 1391711-43-5. pharmasynth.euchemicalbook.comchemicalbook.com

The molecular formula of this compound is C₂₇H₃₂INO₅S, and it has a molecular weight of 609.52 g/mol . pharmasynth.euchemicalbook.comchemicalbook.com Physically, it is described as a white to yellowish solid or oil and is soluble in solvents such as ethyl acetate, chloroform (B151607), ethanol (B145695), and methanol (B129727). chemicalbook.comabx.de Due to its sensitivity, it is recommended to be stored in an amber vial under an inert atmosphere at -20°C, as it is hygroscopic and light-sensitive. chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Systematic Name | 2-(4-Methylphenylsulfonyl)ethyl (1R,2S,3S,5S)-8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate | pharmasynth.eu |

| CAS Number | 1391711-43-5 | pharmasynth.euchemicalbook.comchemicalbook.com |

| Molecular Formula | C₂₇H₃₂INO₅S | pharmasynth.euchemicalbook.comchemicalbook.com |

| Molecular Weight | 609.52 g/mol | pharmasynth.euchemicalbook.comchemicalbook.com |

| Appearance | White to yellowish solid or oil | abx.de |

| Solubility | Soluble in ethyl acetate, chloroform (slightly), ethanol (slightly), methanol (slightly) | chemicalbook.comabx.de |

| Storage Conditions | -20°C Freezer, Amber Vial, Hygroscopic, Under inert atmosphere | chemicalbook.com |

Synthetic Pathways for this compound

The synthesis of this compound is a multi-step process that involves specific precursor compounds and reaction mechanisms. It serves as the direct precursor for the radiolabeling step to produce [¹⁸F]FE-PE2I.

Precursor Compounds and Reaction Mechanisms

The synthesis of this compound can be achieved from the reaction of (E)-N-3-(IODOPROP-2-ENYL)2E-CARBOXY-3E-(P-TOLYL)-NORTROPAN with 1,2-BIS(TOSYLOXY)ETHANE. chemicalbook.comchemicalbook.com However, the more prominently described synthesis in the context of radiochemistry is the preparation of its ultimate product, [¹⁸F]FE-PE2I, from this compound itself. This involves a one-step nucleophilic substitution reaction where the tosylate group of this compound is displaced by the [¹⁸F]fluoride ion. researchgate.netnih.gov

This radiofluorination reaction is typically carried out using a Kryptofix-mediated system (K₂₂₂/K₂CO₃) to enhance the nucleophilicity of the fluoride (B91410) ion. mdpi.comresearchgate.net The reaction is commonly performed in an anhydrous aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at an elevated temperature, typically around 140°C, for a short duration of about 5 minutes. researchgate.netmdpi.comresearchgate.net

Optimization of Synthesis for Precursor Yield and Purity

The optimization of the synthesis of [¹⁸F]FE-PE2I from the this compound precursor has been a subject of considerable research to maximize the radiochemical yield (RCY) and ensure high purity for clinical applications. nih.govmdpi.com Initial attempts at automated synthesis sometimes resulted in lower than expected yields and purity, a problem that was traced back to the presence of water in the reaction mixture. mdpi.com Manually adding the precursor solution was found to circumvent this issue and lead to successful syntheses. mdpi.com

Further optimization has focused on the reaction conditions and purification methods. Studies have shown that using 1 mg of the this compound precursor in 600 µL of DMSO at 135°C for 2 minutes can yield adequate results. mdpi.com The purification of the final product, [¹⁸F]FE-PE2I, is critical and is typically achieved using semi-preparative high-performance liquid chromatography (HPLC). researchgate.netnih.gov The development of a preparative HPLC method using a buffered ethanol eluent containing citrate (B86180) as an antioxidant was a significant step to reduce synthesis time and minimize purification steps, as the product showed susceptibility to radiolysis. mdpi.com

The addition of sodium ascorbate (B8700270) during the purification and reformulation steps has been identified as a crucial factor in obtaining a final product with high stability and purity. researchgate.netresearchgate.net Through these optimization efforts, including the use of automated synthesis modules like the GE TRACERLab FX2 N and Synthera®+, reproducible decay-corrected radiochemical yields of [¹⁸F]FE-PE2I have been reported to be in the range of 20% to as high as 62% under specific conditions. researchgate.netnih.govresearchgate.net

Table 2: Research Findings on the Synthesis of [¹⁸F]FE-PE2I from this compound

| Parameter | Details | Reference |

|---|---|---|

| Precursor | This compound (1 mg) | nih.govmdpi.com |

| Reaction Type | One-step nucleophilic substitution | researchgate.netnih.gov |

| Reagents | [¹⁸F]Fluoride, Kryptofix (K₂₂₂), Potassium Carbonate (K₂CO₃) | mdpi.comresearchgate.net |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | researchgate.netmdpi.comresearchgate.net |

| Temperature | 135-140°C | researchgate.netmdpi.comresearchgate.net |

| Reaction Time | 2-5 minutes | mdpi.comresearchgate.net |

| Purification | Semi-preparative HPLC | researchgate.netnih.gov |

| Stabilizer | Sodium Ascorbate | researchgate.netresearchgate.net |

| Reported Yield | 20-62% (decay-corrected radiochemical yield) | researchgate.netnih.govresearchgate.net |

Radiosynthesis of 18f Fe Pe2i Utilizing Tosylethyl Pe2i As a Precursor

Fundamental Principles of Fluorine-18 (B77423) Radiolabeling

The synthesis of [18F]FE-PE2I from its tosylate precursor, Tosylethyl-PE2I, is achieved through a one-step nucleophilic substitution reaction. researchgate.net This method represents a significant simplification compared to earlier, more complex two-step procedures. serfaradiofarmacia.com

Nucleophilic Radiofluorination via Tosylate Displacement

The core of the radiosynthesis is a nucleophilic substitution where the fluoride-18 anion ([18F]F-) displaces the tosylate leaving group from the this compound precursor. researchgate.net The tosylate group is an excellent leaving group, facilitating this reaction. The process typically involves the use of azeotropically dried potassium cryptand [18F]fluoride complex ([18F]KF/K2.2.2). researchgate.net The [18F]fluoride itself is produced via the 18O(p, n)18F nuclear reaction in a cyclotron. nih.gov

Reaction Conditions and Solvent Systems

Optimal reaction conditions are crucial for efficient radiofluorination. Research has shown that conducting the reaction in dimethyl sulfoxide (B87167) (DMSO) at a temperature of 140°C provides the highest fluorination efficiency. researchgate.netresearchgate.net The precursor, this compound, is dissolved in anhydrous DMSO and then reacted with the dried k[18F]/Kryptofix 2.2.2 complex. researchgate.netacs.org The reaction is typically allowed to proceed for a short duration, for instance, 5 minutes, before purification. researchgate.netacs.org Kryptofix 2.2.2 (K222) is a phase transfer catalyst that sequesters the potassium ion, thereby increasing the nucleophilicity of the fluoride (B91410) anion. researchgate.netnih.gov The initial drying of the [18F]F- is achieved through azeotropic distillation, a critical step to remove water which can hinder the nucleophilic substitution. nih.gov

| Parameter | Value | Source(s) |

| Precursor | This compound | researchgate.netnih.gov |

| Reaction Type | Nucleophilic Substitution | researchgate.net |

| Solvent | Dimethyl Sulfoxide (DMSO) | researchgate.netnih.govresearchgate.net |

| Catalyst | Kryptofix 2.2.2 (K222) | researchgate.netnih.gov |

| Temperature | 140 °C | researchgate.netnih.govresearchgate.net |

| Reaction Time | 5-15 minutes | nih.govresearchgate.netacs.org |

Automated Radiosynthesis Methodologies

To meet the increasing clinical demand for [18F]FE-PE2I, fully automated and Good Manufacturing Practice (GMP)-compliant production procedures have been developed. nih.govnih.gov

Automated Synthesis Modules and Protocols

Commercially available radiosynthesis modules, such as the GE TRACERLab FX2 N and the Synthera®+, are widely used for the automated synthesis of [18F]FE-PE2I. nih.govresearchgate.net These systems integrate the key steps of the synthesis: the azeotropic drying of [18F]F-, the nucleophilic fluorination of the this compound precursor, and the subsequent purification of the product. nih.govresearchgate.net For example, in the GE TRACERLab FX2 N module, the precursor solution (this compound in DMSO) is automatically added to the reaction vessel containing the dried [18F]F-/Kryptofix complex, and the reaction is heated to 140°C. nih.gov

Streamlining Radiochemical Production

Automation significantly streamlines the production of [18F]FE-PE2I, leading to reproducible and high radiochemical yields. nih.govresearchgate.net Automated systems allow for large-scale production, with studies reporting radiochemical yields of approximately 39 ± 8% using the GE TRACERLab FX2 N module. nih.govnih.gov Another automated method on a Synthera®+ platform reported even higher radiochemical yields of up to 62%. researchgate.net These automated processes are essential for producing the radiotracer in quantities sufficient for clinical applications and for ensuring consistent product quality under GMP conditions. serfaradiofarmacia.comnih.gov

| Synthesis Module | Radiochemical Yield (RCY) | Synthesis Time | Molar Activity | Source(s) |

| GE TRACERLab FX2 N | 39 ± 8% | 70 min | 925.3 ± 763 GBq/µmol | nih.govnih.govresearchgate.net |

| Synthera®+ | up to 62% | Not specified | Not specified | researchgate.net |

| Semi-automated method | ~20% | Not specified | Not specified | nih.gov |

Radiochemical Purification and Quality Control of [18F]FE-PE2I

Following the radiosynthesis, the crude reaction mixture undergoes purification to isolate [18F]FE-PE2I from unreacted precursor, byproducts, and reaction reagents. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is the standard method for this purification. researchgate.netserfaradiofarmacia.comnih.gov A semi-preparative C18 column is commonly employed for this purpose. researchgate.netnih.gov

After HPLC purification, the collected fraction containing [18F]FE-PE2I is typically reformulated. This can involve solid-phase extraction (SPE) using cartridges like the tC18 Plus short cartridge. serfaradiofarmacia.comnih.gov

Stringent quality control measures are implemented to ensure the final product is suitable for human use. These tests, compliant with pharmacopeial standards, include:

Radiochemical Purity: Assessed by radio-HPLC to ensure the absence of radioactive impurities. The radiochemical purity of [18F]FE-PE2I is typically greater than 98%. researchgate.netnih.gov

Chemical Purity: Analyzed by HPLC to identify and quantify non-radioactive impurities such as the precursor this compound and the non-radioactive FE-PE2I. nih.gov

Residual Solvents: The amount of residual solvents like DMSO is determined to be within safe limits. researchgate.net

Kryptofix 2.2.2 Residue: The concentration of residual Kryptofix 2.2.2 is measured and must be below the specified limit (e.g., < 0.14 mg/mL). nih.gov

Sterility and Endotoxins: The final product must be sterile and pyrogen-free, with bacterial endotoxin (B1171834) levels below the established limit (e.g., 11.5 EU/mL). nih.gov

The final formulated product of [18F]FE-PE2I has been shown to be stable for at least 6 hours at room temperature. nih.govnih.govresearchgate.net

| Quality Control Test | Specification | Analytical Method | Source(s) |

| Radiochemical Purity | >98% | Radio-HPLC | researchgate.netnih.gov |

| Chemical Purity | Identification and quantification of impurities | HPLC | nih.gov |

| Residual Kryptofix 2.2.2 | < 0.14 mg/mL | Not specified | nih.gov |

| Bacterial Endotoxins | < 11.5 EU/mL | Chromogenic kinetic methodology | nih.gov |

| Stability | Stable for at least 6 hours | Not specified | nih.govnih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Purification Techniques

Semi-preparative HPLC is a cornerstone technique for purifying the crude reaction mixture in the synthesis of [¹⁸F]FE-PE2I. researchgate.net This method effectively separates the desired radiolabeled product from the precursor and other impurities. nih.gov Various column and mobile phase combinations have been successfully employed.

Reversed-phase C18 columns are frequently utilized for this purification step. researchgate.netnih.gov For example, a semi-preparative ACE 5 C18-HL column has been used with an isocratic mobile phase of acetonitrile (B52724), water, and trifluoroacetic acid (TFA) in a 175:325:0.5 (v/v/v) ratio. nih.gov Another approach involves a Waters XBridge column with a gradient of acetonitrile and aqueous formic acid. acs.org To mitigate radiolysis during purification, a mobile phase containing ethanol (B145695) with citrate (B86180) as a radical scavenger has also been developed for use with a reversed-phase monolithic column. semanticscholar.org The HPLC system is typically equipped with both a UV detector, to identify chemical compounds like the precursor, and a gamma radioactivity detector to track the radiolabeled species. nih.gov

| HPLC Column | Mobile Phase | System Details | Reference(s) |

| ACE 5 µm C18-HL (10 x 250 mm) | Acetonitrile:Water:TFA (175:325:0.5 v/v/v) | Isocratic elution | nih.gov |

| XBridge (5 µm, 250 x 50 mm) | Acetonitrile and aqueous formic acid (0.1%) | Stepwise gradient (10-60% over 15 min) | acs.org |

| Onyx C18 (10 x 150 mm) Monolithic | Buffered ethanol eluent containing citrate | To reduce radiolysis | semanticscholar.org |

| Poroshell 120 EC C-18 (3 x 150 mm) | TFA 0.1%/ACN | Analytical QC, gradient elution | nih.gov |

This table summarizes various HPLC conditions used for the purification and analysis of [¹⁸F]FE-PE2I.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction plays a dual role in the radiosynthesis of [¹⁸F]FE-PE2I. Initially, an anion exchange cartridge, such as a Sep-Pak Accell Plus QMA Light Cartridge, is used to trap the aqueous [¹⁸F]fluoride produced by the cyclotron, separating it from the [¹⁸O]water target material. nih.gov The trapped [¹⁸F]fluoride is then eluted into the reactor vessel for the labeling reaction. nih.gov

Following HPLC purification, SPE is employed as a final formulation step. researchgate.netsemanticscholar.org The HPLC fraction containing the purified [¹⁸F]FE-PE2I is typically diluted and passed through an SPE cartridge, such as an Oasis HLB or a C18 Sep-Pak, which retains the radiotracer while allowing the aqueous HPLC mobile phase to pass through. acs.org The purified product is then eluted from the cartridge using a small volume of a suitable solvent like ethanol. nih.govacs.org This process effectively concentrates the product and exchanges the solvent, preparing it for the final formulation in a physiologically compatible solution. nih.govacs.org In some methods, a combination of two different SPE cartridges, such as Sep-Pak PS-2 and Sep-Pak C18, has been shown to provide excellent radiochemical purity and high yield. frontiersin.org

| Cartridge Type | Purpose | Stage of Synthesis | Reference(s) |

| Sep-Pak Accell Plus QMA Light | Trapping of aqueous [¹⁸F]fluoride | Pre-labeling | nih.gov |

| Oasis HLB | Isolation of radiotracer from HPLC eluent | Post-HPLC purification/Formulation | acs.org |

| Sep-Pak C18 | Isolation of radiotracer from HPLC eluent | Post-HPLC purification/Formulation | acs.orgfrontiersin.org |

| Sep-Pak PS-2 | Used in combination with C18 for purification | Post-HPLC purification/Formulation | frontiersin.org |

This table outlines the different SPE cartridges and their applications in the [¹⁸F]FE-PE2I synthesis process.

Assessment of Radiochemical Purity and Molar Activity

The quality of the final [¹⁸F]FE-PE2I product is determined by assessing its radiochemical purity (RCP) and molar activity (Aₘ). RCP is a measure of the proportion of the total radioactivity in the final product that is present in the desired chemical form of [¹⁸F]FE-PE2I. researchgate.net It is typically assessed using analytical radio-HPLC, which can separate [¹⁸F]FE-PE2I from radiolabeled impurities. researchgate.netnih.gov Radio-thin layer chromatography (radio-TLC) is also used to quantify the percentage of free [¹⁸F]fluoride, a potential radiochemical impurity. researchgate.netnih.gov

Molar activity, defined as the amount of radioactivity per mole of the compound (e.g., in GBq/µmol), is another critical parameter. nih.govfrontiersin.org High molar activity is often desirable to minimize potential pharmacological effects from the injected mass of the compound. The chemical purity of [¹⁸F]FE-PE2I is estimated from the UV chromatogram of the HPLC analysis by quantifying the mass of the non-radioactive FE-PE2I. nih.gov

Automated synthesis procedures have been developed that reliably produce [¹⁸F]FE-PE2I with high radiochemical purity, often exceeding 95% or even 98%. researchgate.netnih.gov Molar activities have been reported across a wide range, from over 30 GBq/µmol to as high as 925.3 GBq/µmol at the end of synthesis. nih.govacs.org

| Parameter | Reported Value(s) | Method of Assessment | Reference(s) |

| Radiochemical Purity (RCP) | >95% | Analytical HPLC, Radio-TLC | researchgate.netnih.gov |

| Radiochemical Purity (RCP) | >98% | HPLC | researchgate.net |

| Radiochemical Purity (RCP) | >99% | HPLC | acs.org |

| Molar Activity (Aₘ) | 925.3 ± 763 GBq/µmol | HPLC | nih.govnih.gov |

| Molar Activity (Aₘ) | >30 GBq/µmol | HPLC | acs.org |

| Molar Activity (Aₘ) | 295 ± 64 GBq/µmol | HPLC | frontiersin.org |

| Specific Radioactivity | 3.3–5.1 Ci/µmol (122-189 GBq/µmol) | HPLC | researchgate.net |

This table presents a summary of reported radiochemical purity and molar activity values for [¹⁸F]FE-PE2I.

Challenges and Strategies in [18F]FE-PE2I Radiosynthesis

While the one-step synthesis of [¹⁸F]FE-PE2I from the tosylethyl precursor is well-established, challenges remain, particularly concerning radiolytic decomposition and the stability of the compounds involved. nih.govmdpi.com Scaling up production to meet clinical demand can exacerbate these issues, leading to lower radiochemical yields. nih.govsemanticscholar.org Consequently, specific strategies have been developed to mitigate these challenges.

Radiolysis Mitigation Strategies

Radiolysis, the decomposition of molecules as a result of the energy emitted by the radionuclide, is a significant challenge in the synthesis of [¹⁸F]FE-PE2I, especially when starting with high levels of radioactivity (>40 GBq). nih.govsemanticscholar.org This auto-radiolysis can occur during the labeling, purification, and formulation steps, leading to the formation of impurities and a reduction in the final radiochemical yield. nih.govmdpi.com

A primary strategy to combat radiolysis is the addition of radical scavengers. researchgate.netmdpi.com Sodium ascorbate (B8700270) has been identified as a crucial additive; its inclusion in the purification, reformulation, and final product solution was found to be necessary to obtain a product with high stability and purity. researchgate.netresearchgate.net Removing sodium ascorbate from any step resulted in rapid decomposition of the product. researchgate.net Other radical scavengers have also been investigated. Adding citrate to the HPLC eluent has been shown to be effective. semanticscholar.org The addition of tert-butanol (B103910) (tBuOH), a known radical scavenger, to the reaction solvent has been explored; however, it was found that the reaction could only tolerate a small concentration (2% v/v) without significantly impacting the radiochemical conversion, and it did not ultimately improve the final yield in full-scale syntheses. mdpi.com

Stability Considerations During Radiosynthesis and Formulation

The stability of both the this compound precursor and the final [¹⁸F]FE-PE2I product is a critical factor for a successful and reproducible synthesis. nih.govmdpi.com The precursor has been shown to be sensitive to degradation under the harsh, basic conditions (e.g., K₂CO₃/K₂₂₂) traditionally used for the elution of [¹⁸F]fluoride from the QMA cartridge. nih.govmdpi.com Milder elution conditions, such as using tetrabutylammonium (B224687) hydrogen phosphate (B84403) (Bu₄NH₂PO₄), have been shown to improve the stability of the precursor and result in higher radiochemical conversion. nih.govmdpi.com

The stability of the final formulated [¹⁸F]FE-PE2I product is equally important, as it needs to remain pure until it is administered. mdpi.comresearchgate.net Stability is highly dependent on the formulation. mdpi.com Studies have shown that the final product is more stable at a lower pH; reducing the pH of the final formulation to around 4.5 significantly increased stability. mdpi.comresearchgate.net In addition to pH control, the concentration of stabilizers is key. Increasing the concentration of sodium ascorbate in the formulation buffer improves the stability of the final product. mdpi.comresearchgate.net The addition of other stabilizers, such as 1-thioglycerol (0.2%), to the final product vial has also been reported to have an additional stabilizing effect, with one study noting a radiochemical purity of 98% after 6 hours with 16 GBq of formulated [¹⁸F]FE-PE2I. mdpi.com A successfully optimized formulation can provide a product that is stable for at least 6 hours at room temperature, which is sufficient for clinical use. nih.govnih.govmdpi.com

| Compound | Challenge | Mitigation Strategy | Reference(s) |

| This compound (Precursor) | Degradation under harsh basic conditions (K₂CO₃/K₂₂₂) | Use of milder elution conditions (e.g., Bu₄NH₂PO₄) | nih.govmdpi.com |

| [¹⁸F]FE-PE2I (Product) | Radiolysis at high radioactivity levels | Addition of radical scavengers (sodium ascorbate, citrate) | researchgate.netsemanticscholar.orgmdpi.com |

| [¹⁸F]FE-PE2I (Final Formulation) | Decomposition over time | Formulation at acidic pH (~4.5) | mdpi.comresearchgate.net |

| [¹⁸F]FE-PE2I (Final Formulation) | Decomposition over time | Addition of stabilizers (sodium ascorbate, 1-thioglycerol) | mdpi.comresearchgate.net |

This table summarizes key stability challenges and the strategies employed to overcome them during the synthesis and formulation of [¹⁸F]FE-PE2I.

Preclinical Pharmacological Characterization of 18f Fe Pe2i Derived from Tosylethyl Pe2i

In Vitro Receptor Binding Affinity and Selectivity Studies

Dopamine (B1211576) Transporter (DAT) Binding Specificity

[18F]FE-PE2I, a fluoroethyl analog of PE2I, has been developed as a potent and selective radioligand for the dopamine transporter (DAT). e-mjm.orgnih.gov In vitro studies have demonstrated its high affinity for DAT. The inhibition constant (Ki) of [18F]FE-PE2I for the rodent dopamine transporter has been determined to be 12 nM. researchgate.netnih.govoup.com This high affinity is a key characteristic that makes it a suitable tracer for positron emission tomography (PET) imaging of the DAT. diva-portal.org The FE-PE2I ligand demonstrates a better in vitro binding affinity for DAT compared to its predecessor, PE2I. e-mjm.org

Displacement studies have further confirmed the specificity of [18F]FE-PE2I for the DAT. In autoradiography experiments on postmortem human brain tissue, the accumulation of [18F]FE-PE2I in the caudate and putamen was selectively abolished by the presence of known DAT inhibitors such as GBR12909 and β-CIT. researchgate.netnih.gov This indicates that [18F]FE-PE2I binds to the same site as these established DAT ligands.

Selectivity Profile Against Other Neurotransmitter Transporters

[18F]FE-PE2I exhibits a high degree of selectivity for the dopamine transporter over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). researchgate.netoup.com In vitro studies have shown that FE-PE2I has an approximately 10,000-fold higher selectivity for DAT compared to SERT, with a Ki value for SERT being greater than 1 µM. oup.com

This selectivity is a significant advantage over other radiotracers like [123I]FP-CIT, which is known to bind to both DAT and SERT. diva-portal.orgnih.gov The low affinity of [18F]FE-PE2I for other monoaminergic transporters ensures that the PET signal primarily reflects the density of DAT, providing a more accurate and less biased quantification. researchgate.netoup.com For instance, the administration of maprotiline, a NET inhibitor, did not displace [18F]FE-PE2I binding. researchgate.netnih.gov While very high doses of citalopram (B1669093) (>5 µM), a selective serotonin reuptake inhibitor (SSRI), did show some inhibition of [18F]FE-PE2I binding in the striatum, this is not considered significant at therapeutic concentrations. researchgate.netnih.gov One study noted that sertraline, another SSRI, has a notable affinity for DAT (KD of 25 ± 2 nM) and may interfere with [18F]FE-PE2I binding. springermedizin.de

Table 1: In Vitro Binding Affinity of [18F]FE-PE2I

| Transporter | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Dopamine Transporter (DAT) | 12 nM | researchgate.netnih.govoup.com |

| Serotonin Transporter (SERT) | >1 µM | oup.com |

Ex Vivo Autoradiographic Distribution in Rodent Brains

Regional Accumulation Patterns (Striatum, Substantia Nigra)

Ex vivo autoradiography studies in rodent brains have demonstrated a distribution pattern of [18F]FE-PE2I that is consistent with the known density of the dopamine transporter. snmjournals.org High levels of accumulation are observed in DAT-rich regions, most notably the striatum (caudate and putamen) and the substantia nigra. researchgate.netsnmjournals.orgsnmjournals.org The uptake is highest in the striatum, followed by the midbrain, which contains the substantia nigra. researchgate.netnih.govsnmjournals.org

This regional distribution aligns with the understanding of the nigrostriatal dopamine pathway, where DAT is highly expressed on the terminals of dopaminergic neurons in the striatum and on the cell bodies in the substantia nigra. snmjournals.orgsnmjournals.org The ability to visualize DAT in both the striatum and the substantia nigra makes [18F]FE-PE2I a valuable tool for studying the integrity of this entire pathway in models of diseases like Parkinson's. snmjournals.orgsnmjournals.org Lower levels of uptake are seen in the thalamus and neocortex, with the cerebellum showing the lowest accumulation, making it a suitable reference region for quantitative analysis. researchgate.netnih.govsnmjournals.org

Quantitative Assessment of Ligand Binding

Quantitative analysis of ex vivo autoradiography confirms the high specific binding of [18F]FE-PE2I in DAT-rich areas. The binding in regions like the striatum can be significantly displaced by DAT inhibitors, confirming the specificity of the signal. researchgate.netnih.gov

In a study using a mouse model of Parkinson's disease, [18F]FE-PE2I PET was used to monitor changes in striatal dopamine transporter activity, as indicated by the non-displaceable binding potential (BPND). nih.gov A significant reduction in striatal BPND was observed after treatment with the neurotoxin MPTP, which destroys dopaminergic neurons. nih.gov This demonstrates the utility of [18F]FE-PE2I in quantitatively assessing changes in DAT availability in response to neuronal damage.

In Vivo Pharmacokinetic and Metabolic Profile in Animal Models

In vivo studies in animal models, including cynomolgus monkeys and rodents, have characterized the pharmacokinetic and metabolic properties of [18F]FE-PE2I. researchgate.netnih.govsnmjournals.org The radioligand demonstrates good brain uptake, with approximately 4-5% of the injected dose entering the brain. researchgate.netnih.gov It exhibits relatively fast kinetics, reaching peak specific binding in the striatum at around 40 minutes and in the midbrain between 20 and 30 minutes post-injection. nih.govresearchgate.netnih.gov This is an advantage over its predecessor, [11C]PE2I, which has slower kinetics. e-mjm.orgnih.govresearchgate.net

[18F]FE-PE2I shows relatively fast elimination and metabolism. researchgate.netnih.gov Studies have identified the presence of radiometabolites. researchgate.netnih.govacs.org While the formation of metabolites is a consideration for quantitative PET imaging, studies suggest that the impact of [18F]FE-PE2I metabolites on the quantification of DAT is likely to be small. snmjournals.orgsnmjournals.org The main degradation products are polar compounds with lower affinity for DAT than the parent compound. nih.gov In non-human primates, [18F]FE-PE2I produces fewer brain-penetrant radiometabolites compared to [11C]PE2I, which is a favorable characteristic for accurate quantification. researchgate.netsnmjournals.orgsnmjournals.org The use of liver microsomes has been explored as a method to produce and study the radiometabolites of [18F]FE-PE2I, such as [18F]FE-PE2I-OH, to better understand their potential impact on imaging studies. acs.orgacs.org

Brain Uptake and Distribution Kinetics in Animal Models

Studies in nonhuman primates, specifically rhesus monkeys, have been instrumental in characterizing the in-vivo behavior of [18F]FE-PE2I. Following intravenous administration, the radiotracer readily crosses the blood-brain barrier, demonstrating rapid uptake and distribution throughout the brain. snmjournals.orgacs.org Peak radioactivity in the brain is typically observed within the first 10 minutes post-injection. turkupetcentre.netsnmjournals.org

The regional distribution of [18F]FE-PE2I aligns with the known density of dopamine transporters in the primate brain. The highest uptake is consistently observed in the striatum (caudate and putamen), followed by the midbrain, which contains the substantia nigra, and then the thalamus. acs.orgsnmjournals.org The cerebellum, a region with a negligible density of DAT, exhibits the lowest uptake and is often utilized as a reference region for quantifying specific binding. acs.orgsnmjournals.org

Kinetic analysis reveals that [18F]FE-PE2I has relatively fast kinetics. turkupetcentre.net In DAT-rich areas like the striatum, peak specific binding is reached between 20 to 40 minutes, followed by a noticeable washout. snmjournals.org This is in contrast to other DAT radioligands, such as [11C]PE2I, which exhibit slower kinetics. snmjournals.org The faster kinetics of [18F]FE-PE2I are advantageous for clinical imaging, potentially allowing for shorter scan times.

The kinetic properties of [18F]FE-PE2I in the brain have been effectively described by a two-tissue compartment model (2-TCM). snmjournals.org This model provides reliable estimates of key kinetic parameters. The rate constant k4, representing the dissociation of the radioligand from the specific binding site, was found to be significantly higher for [18F]FE-PE2I compared to [11C]PE2I in the caudate and putamen of rhesus monkeys, confirming its faster washout from these DAT-rich regions. snmjournals.org

Table 1: Regional Brain Uptake and Kinetics of [18F]FE-PE2I in Animal Models

| Animal Model | Brain Region | Peak Uptake Time | Distribution Pattern | Kinetic Model | Key Findings |

|---|---|---|---|---|---|

| Rhesus Monkey | Striatum | 20-40 min | High | 2-TCM | Faster washout compared to [11C]PE2I |

| Rhesus Monkey | Midbrain | 20-40 min | Moderate | 2-TCM | Uptake consistent with DAT density |

| Rhesus Monkey | Thalamus | < 15 min | Low | 2-TCM | Lower uptake than striatum and midbrain |

| Rhesus Monkey | Cerebellum | < 10 min | Very Low | Reference Region | Used for non-specific binding estimation |

Radiometabolite Formation and Impact on Quantification in Animal Models

The metabolic profile of a radiotracer is a critical factor as radiometabolites that can cross the blood-brain barrier may interfere with the accurate quantification of the target. [18F]FE-PE2I demonstrates a more favorable metabolic profile compared to its carbon-11 (B1219553) labeled counterpart, [11C]PE2I. snmjournals.orgsnmjournals.org

In vivo studies in nonhuman primates have shown that [18F]FE-PE2I produces fewer brain-penetrant radiometabolites. snmjournals.org While metabolism does occur, leading to the formation of more polar (hydrophilic) metabolites, these are less likely to enter the brain and contribute to the PET signal. turkupetcentre.net Analysis of plasma from rhesus monkeys has identified radiometabolites, but their impact on the quantification of DAT binding is considered to be smaller than that observed with [11C]PE2I. snmjournals.orgturkupetcentre.net

One of the identified radiometabolites is [18F]FE-PE2I-OH, a hydroxy-metabolite. nih.gov In vitro studies using rat liver microsomes have successfully produced this metabolite. nih.gov Subsequent in vivo imaging in rats and nonhuman primates with the synthesized [18F]FE-PE2I-OH demonstrated that it can cross the blood-brain barrier and bind to DAT. nih.gov However, this specific metabolite is found at negligible levels in the plasma of nonhuman primates and humans after an injection of [18F]FE-PE2I, suggesting its impact on routine DAT imaging with the parent tracer is minimal. nih.gov

The lower production of brain-penetrant radiometabolites with [18F]FE-PE2I contributes to a lower bias in the estimation of binding potential (BPND), a key parameter for quantifying receptor density. snmjournals.org When comparing kinetic analysis using only the parent radiotracer input versus an input function that includes both the parent and a key radiometabolite, the bias in BPND was substantially lower for [18F]FE-PE2I (less than 10% in the caudate and putamen) than for [11C]PE2I (40-60%). snmjournals.org This indicates that quantification of DAT with [18F]FE-PE2I is more robust and less confounded by the presence of radiometabolites. snmjournals.org

Table 2: Radiometabolite Profile of [18F]FE-PE2I in Animal Models

| Animal Model | Method of Analysis | Key Radiometabolites Identified | Brain Penetration of Metabolites | Impact on Quantification |

|---|---|---|---|---|

| Rhesus Monkey | Plasma Analysis, Kinetic Modeling | Hydrophilic metabolites | Low | Lower bias in BPND compared to [11C]PE2I |

| Rat | In vitro (liver microsomes), In vivo PET | [18F]FE-PE2I-OH | Yes | Minimal impact due to low plasma concentration in primates |

Application of 18f Fe Pe2i in Preclinical Neurodegenerative Disease Models

Imaging Dopamine (B1211576) Transporter Deficits in Animal Models of Parkinson's Diseaseresearchgate.netsigmaaldrich.comnih.govmdpi.comturkupetcentre.net

Animal models that replicate the progressive loss of dopaminergic neurons are crucial for understanding the pathophysiology of Parkinson's disease and for testing novel treatments. [18F]FE-PE2I positron emission tomography (PET) has been instrumental in visualizing and quantifying the decline in DAT density in these models, providing a reliable measure of neurodegeneration.

MitoPark Mouse Model Investigationsmdpi.comresearchgate.net

The MitoPark mouse model, which features a progressive loss of dopaminergic neurons due to mitochondrial dysfunction, serves as a valuable tool for studying the underlying mechanisms of Parkinson's disease. Studies have utilized [18F]FE-PE2I PET to track the decline in DAT availability in these mice. For instance, separate cohorts of MitoPark mice have been scanned at various ages, such as 8, 12, 16, and 20 weeks, to monitor the progression of dopamine transporter loss. researchgate.net This longitudinal imaging capability allows researchers to correlate the changes in DAT density with the pathological and behavioral progression of the disease in this specific genetic model.

Neurotoxin-Induced Rodent Models (e.g., MPTP, 6-OHDA)researchgate.netnih.gov

Neurotoxin-based models, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA), are widely used to create rapid and significant dopaminergic lesions. [18F]FE-PE2I PET has been effectively employed to assess the extent of these lesions.

In 6-OHDA-lesioned rat models of Parkinson's disease, dynamic PET/CT imaging with [18F]FE-PE2I has demonstrated a significantly lower binding potential in the lesioned striatum compared to the intact striatum of normal rats. nih.gov This confirms the ability of [18F]FE-PE2I to accurately reflect the neurotoxic damage to dopaminergic terminals. Similarly, in MPTP-induced mouse models, [18F]FE-PE2I PET has been used to monitor changes in striatal dopamine transporter activity. researchgate.net Following MPTP injection, a decrease in the striatal binding potential of [18F]FE-PE2I is observed, corresponding to the loss of dopaminergic neurons. researchgate.net

Longitudinal Assessment of DAT Pathology and Therapeutic Interventions in Animal Studiesnih.govnih.gov

A key advantage of [18F]FE-PE2I PET is its utility in longitudinal studies, enabling researchers to track the progression of DAT pathology over time within the same animal and to evaluate the efficacy of therapeutic interventions. nih.govnih.gov This non-invasive imaging technique allows for repeated measurements, reducing the number of animals required and providing more robust data on disease progression and treatment effects.

For example, [18F]FE-PE2I PET studies have been conducted in animal models before and after the administration of a potential therapeutic agent to monitor changes in striatal DAT activity. researchgate.net An increase in the striatal binding potential following treatment in a diseased model can indicate a neuroprotective or neurorestorative effect of the tested compound. researchgate.net The ability to perform such longitudinal assessments is critical for the preclinical development of new drugs for Parkinson's disease.

Quantitative PET Imaging Methodologies in Preclinical Research

Accurate quantification of DAT availability is essential for the reliable interpretation of preclinical PET studies. Several methodologies are employed to analyze [18F]FE-PE2I data in animal brains, providing robust and reproducible measurements.

Binding Potential (BPND) and Standardized Uptake Value Ratios (SUVR) in Animal Brainsresearchgate.netnih.gov

The non-displaceable binding potential (BPND) is a widely used metric that reflects the density of available dopamine transporters. It is often calculated using a simplified reference tissue model (SRTM), with the cerebellum typically serving as the reference region due to its negligible DAT density. nih.govsnmjournals.org In preclinical studies with [18F]FE-PE2I, BPND has been shown to be a sensitive measure of DAT availability in the striatum and other dopaminergic regions. nih.govresearchgate.net

Standardized Uptake Value Ratios (SUVR) offer a simpler, semi-quantitative alternative to BPND. SUVR is calculated by dividing the tracer uptake in a region of interest by the uptake in a reference region at a specific time point or over a time interval. nih.gov While less complex to derive, SUVR has demonstrated a good correlation with BPND in [18F]FE-PE2I studies, making it a feasible and reliable outcome measure, particularly in settings where a full dynamic scan is not practical. nih.gov

Interactive Data Table: Comparison of Quantitative Measures in Preclinical [18F]FE-PE2I PET Imaging

| Parameter | Description | Common Reference Region | Advantages |

| Binding Potential (BPND) | A quantitative measure of the density of available receptors or transporters. | Cerebellum | Provides a robust and accurate quantification of DAT availability. |

| Standardized Uptake Value Ratio (SUVR) | A semi-quantitative ratio of tracer uptake in a target region to a reference region. | Cerebellum | Simpler to calculate than BPND and shows good correlation with it. |

Image Reconstruction and Data Analysis Techniques for Animal PETnih.govmsu.eduopenaccessjournals.com

The quality of PET images and the accuracy of the resulting quantitative data are heavily dependent on the image reconstruction and data analysis techniques employed. For animal PET studies, which involve imaging small brain structures, high-resolution reconstruction algorithms are crucial.

Iterative reconstruction methods, such as Maximum Likelihood Expectation Maximization (MLEM) and Ordered Subset Expectation Maximization (OSEM), are commonly used in preclinical PET. diva-portal.org These methods model the physics of the PET acquisition process more accurately than older analytical techniques like filtered back-projection, resulting in images with improved signal-to-noise ratios and spatial resolution. In recent years, deep learning-based approaches, such as three-dimensional convolutional neural networks (CNN), have been developed to denoise PET images, which can be particularly beneficial for low-activity scans or when reducing scan times in preclinical studies with [18F]FE-PE2I. nih.gov

For data analysis, the process typically involves co-registering the PET images with anatomical images, such as those from magnetic resonance imaging (MRI), to accurately delineate regions of interest (ROIs) like the striatum and substantia nigra. snmjournals.org Time-activity curves are then generated for these ROIs to apply kinetic models for the calculation of parameters like BPND. snmjournals.org

Comparative Analysis with Other Dopamine Transporter Radioligands

Comparison of [¹⁸F]FE-PE2I with [¹¹C]PE2I

[¹⁸F]FE-PE2I was developed as a fluorine-18 (B77423) labeled alternative to [¹¹C]PE2I to leverage the advantageous properties of the fluorine-18 radionuclide. Preclinical evaluations in animal models, particularly non-human primates, have been critical in delineating the differences between these two PET tracers.

Direct comparative studies in rhesus monkeys have revealed significant differences in the kinetic properties and metabolism of [¹⁸F]FE-PE2I and [¹¹C]PE2I. [¹⁸F]FE-PE2I consistently demonstrates faster kinetics, characterized by a more rapid washout from DAT-rich regions like the striatum. snmjournals.orgresearchgate.net In vivo studies show that peak specific binding in the striatum for [¹⁸F]FE-PE2I is achieved between 20 and 40 minutes, whereas for [¹¹C]PE2I, this peak is reached later than 70 minutes. snmjournals.org This faster kinetic profile is advantageous for shorter imaging protocols. researchgate.net

Metabolism studies also highlight a key advantage for [¹⁸F]FE-PE2I. While both tracers produce radiometabolites, [¹¹C]PE2I generates a brain-penetrant radiometabolite of intermediate lipophilicity (M1) that can interfere with the quantification of DAT binding. snmjournals.orgnih.gov In contrast, [¹⁸F]FE-PE2I produces less of this interfering metabolite. snmjournals.orgnih.govoup.com This results in a lower bias in the quantification of the binding potential (BP_ND), a common measure of receptor availability. snmjournals.orgnih.gov In one non-human primate study, the bias in BP_ND when not accounting for metabolites was less than 10% for [¹⁸F]FE-PE2I in the caudate and putamen, compared to a substantial 40-60% for [¹¹C]PE2I. snmjournals.orgnih.gov

The underlying reason for these kinetic differences has been explored through in vitro binding studies. The interaction for both tracers involves a rapid complex formation with DAT, followed by a slower isomerization of the complex. acs.org This isomerization step is reportedly three times faster for PE2I than for FE-PE2I, which contributes to the slower kinetics observed for [¹¹C]PE2I in vivo. acs.org

Table 1: Comparative Kinetic and Metabolic Properties in Non-Human Primates

| Feature | [¹⁸F]FE-PE2I | [¹¹C]PE2I | Reference |

|---|---|---|---|

| Peak Specific Binding (Striatum) | 20-40 minutes | >70 minutes | snmjournals.org |

| Kinetics | Faster | Slower | snmjournals.orgresearchgate.netoup.com |

| Brain-Penetrant Metabolites | Lower production | Higher production | snmjournals.orgnih.gov |

| **Bias in BP_ND Quantification*** | <10% | 40-60% | snmjournals.orgnih.gov |

Bias when not correcting for brain-penetrant metabolites.

The choice of radionuclide is a critical factor in the utility of a PET tracer. The labeling of FE-PE2I with fluorine-18 (¹⁸F) offers several distinct advantages over the carbon-11 (B1219553) (¹¹C) labeling of PE2I, especially in a preclinical and clinical research context. e-mjm.org

The most significant advantage is the difference in physical half-life: 109.8 minutes for ¹⁸F versus 20.4 minutes for ¹¹C. researchgate.netresearchgate.net The longer half-life of ¹⁸F provides greater logistical flexibility. It allows for the transportation of the radiotracer to PET centers that lack an on-site cyclotron, thereby broadening its accessibility for multi-center preclinical trials. e-mjm.orgresearchgate.net Furthermore, a single synthesis of an ¹⁸F-labeled tracer can be used for multiple scans, which is more efficient and cost-effective. researchgate.net

From an imaging perspective, the lower positron energy of ¹⁸F (0.635 MeV max) compared to ¹¹C (0.960 MeV max) results in a shorter positron range in tissue. frontiersin.orgacs.org This translates to PET images with higher spatial resolution, a distinct advantage when imaging small structures in the animal brain. researchgate.netacs.org The longer half-life also permits imaging at later time points, which can be beneficial for assessing tracers that may have slower kinetics or for studying biological processes over a longer duration. e-mjm.org

Table 2: Comparison of Radionuclide Properties

| Property | Fluorine-18 (¹⁸F) | Carbon-11 (¹¹C) | Reference |

|---|---|---|---|

| Half-life | 109.8 minutes | 20.4 minutes | researchgate.netresearchgate.net |

| Max. Positron Energy | 0.635 MeV | 0.960 MeV | frontiersin.org |

| Max. Positron Range in Water | ~2.4 mm | ~4.1 mm | researchgate.net |

| Logistical Advantage | Allows for off-site production and distribution | Requires on-site cyclotron | e-mjm.org |

| Imaging Resolution | Higher | Lower | researchgate.net |

Comparative Evaluation with [¹²³I]FP-CIT and Other SPECT/PET Tracers in Preclinical Contexts

[¹⁸F]FE-PE2I has been extensively compared with [¹²³I]FP-CIT (DaTscan), the most widely used SPECT agent for DAT imaging. While both are effective, they possess fundamental differences stemming from the imaging modality (PET vs. SPECT) and ligand specificity.

PET imaging with [¹⁸F]FE-PE2I offers superior spatial and temporal resolution compared to SPECT with [¹²³I]FP-CIT. diva-portal.orgmdpi.com This allows for the reliable quantification of DAT not only in the striatum but also in smaller, extrastriatal regions like the substantia nigra, which is not feasible with [¹²³I]FP-CIT SPECT. researchgate.netdiva-portal.org Another key difference is ligand selectivity. [¹⁸F]FE-PE2I is highly selective for DAT. e-mjm.orgresearchgate.net In contrast, [¹²³I]FP-CIT also binds with considerable affinity to the serotonin (B10506) transporter (SERT), which can confound results, particularly in regions with high SERT density. researchgate.netresearchgate.net

Preclinical and clinical comparative studies have shown that [¹⁸F]FE-PE2I is at least as good as, if not superior to, [¹²³I]FP-CIT for detecting striatal DAT loss. diva-portal.orgresearchgate.net The faster kinetics of [¹⁸F]FE-PE2I allow for significantly shorter imaging protocols—a static scan can be acquired as early as 30 minutes post-injection, compared to the 3-6 hour wait time required for [¹²³I]FP-CIT. researchgate.net In longitudinal studies tracking Parkinson's disease progression, [¹⁸F]FE-PE2I demonstrated a larger effect size for detecting intraindividual DAT changes over time. nih.gov This suggests that clinical trials using [¹⁸F]FE-PE2I as a biomarker would require 2-3 times fewer participants than studies using [¹²³I]FP-CIT SPECT to achieve the same statistical power. researchgate.netnih.gov

Table 3: Preclinical and Clinical Comparison: [¹⁸F]FE-PE2I vs. [¹²³I]FP-CIT

| Feature | [¹⁸F]FE-PE2I (PET) | [¹²³I]FP-CIT (SPECT) | Reference |

|---|---|---|---|

| Imaging Modality | Positron Emission Tomography (PET) | Single-Photon Emission Computed Tomography (SPECT) | mdpi.com |

| Spatial Resolution | Superior | Lower | diva-portal.org |

| Target Selectivity | High for DAT | Binds to DAT and SERT | researchgate.netresearchgate.net |

| Extrastriatal Imaging (e.g., Substantia Nigra) | Feasible and quantifiable | Not feasible | researchgate.netdiva-portal.org |

| Time to Scan | ~30 minutes post-injection | 3-6 hours post-injection | researchgate.net |

| Longitudinal Study Sensitivity | Higher effect size, smaller required sample size | Lower effect size, larger required sample size | nih.gov |

Future Research Directions and Translational Potential Preclinical Focus

Development of Novel Tosylethyl-PE2I Analogues and Derivatives for Enhanced Radioligands

The foundation laid by this compound and its subsequent radiolabeled form, [¹⁸F]FE-PE2I, has spurred further research into developing novel analogues and derivatives to create even more effective radioligands for positron emission tomography (PET) imaging. The primary objectives for creating these new molecules are to enhance binding affinity and selectivity for the dopamine (B1211576) transporter (DAT), while also optimizing pharmacokinetic properties for improved imaging contrast and diagnostic accuracy.

One avenue of research focuses on structural modifications of the tropane ring, a core component of the PE2I molecule. By introducing different substituents at various positions, researchers aim to fine-tune the molecule's interaction with the DAT binding site. This could lead to radioligands with higher affinity, potentially allowing for lower injected doses and reduced radiation exposure for patients in future clinical applications. Furthermore, modifications can influence the metabolic stability of the compound, leading to a higher parent fraction in the brain and a clearer PET signal.

Another area of development involves altering the fluoroethyl group. While the ¹⁸F-labeling of the ethyl group in [¹⁸F]FE-PE2I has proven successful, alternative labeling strategies and positions are being explored. This includes investigating longer fluoroalkyl chains or different linker moieties to assess their impact on brain penetration and non-specific binding. The goal is to identify a derivative that maintains the high selectivity of [¹⁸F]FE-PE2I for DAT over other monoamine transporters, such as the serotonin (B10506) transporter (SERT), a characteristic where it already shows superiority over other imaging agents like [¹²³I]FP-CIT. nih.gov

The table below summarizes key properties of PE2I-based radioligands, highlighting the selectivity that new analogues aim to preserve or enhance.

| Radioligand | Transporter Selectivity (DAT/SERT) | Imaging Modality |

| [¹²³I]FP-CIT | 2.78 | SPECT |

| PE2I | 29.4 | SPECT/PET |

This table illustrates the superior DAT selectivity of the PE2I scaffold compared to FP-CIT, a key feature for development of new analogues.

Future research will likely employ computational modeling and in vitro screening assays to predict the binding characteristics of novel analogues before proceeding to more resource-intensive preclinical evaluation in animal models. This streamlined approach can accelerate the discovery of next-generation radioligands with superior imaging properties.

Advancements in Radiosynthesis Automation and Efficiency

The translation of a promising radioligand like [¹⁸F]FE-PE2I from a research setting to widespread preclinical and potential clinical use is heavily dependent on the development of robust, reliable, and efficient radiosynthesis methods. Significant progress has been made in automating the synthesis of [¹⁸F]FE-PE2I from its precursor, this compound, to meet the demands of Good Manufacturing Practice (GMP) standards.

Initially, the radiosynthesis of [¹⁸F]FE-PE2I was performed using semi-automated methods. researchgate.net A one-step nucleophilic substitution of the tosylate group on the this compound precursor with [¹⁸F]fluoride was developed, which proved to be a significant simplification over earlier multi-step processes. researchgate.netmdpi.com This method, utilizing a Kryptofix-mediated reaction in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, laid the groundwork for full automation. researchgate.net

Subsequent efforts have focused on adapting this one-step procedure to commercially available automated radiosynthesis modules, such as the GE TRACERLab FX2 N and the Synthera®+ platform. researchgate.netnih.govresearchgate.net This has led to the development of fully automated, GMP-compliant production procedures. nih.govresearchgate.net Automation offers several advantages, including improved reproducibility, higher radiochemical yields, reduced operator radiation exposure, and the ability to produce larger batches to meet increasing demand. nih.gov

Optimization of various reaction parameters has been crucial for enhancing the efficiency of the automated synthesis. This includes fine-tuning the elution conditions of [¹⁸F]fluoride from the anion exchange cartridge, with studies showing that certain elution methods can significantly improve the radiochemical yield. nih.gov For instance, the use of Bu₄NH₂PO₄ as an eluent has been shown to result in higher isolated radiochemical yields for small-scale syntheses. nih.gov However, challenges such as autoradiolysis at higher starting activities have been identified, which can decrease the radiochemical yield. nih.govnih.gov

The table below summarizes the performance of different automated synthesis platforms for the production of [¹⁸F]FE-PE2I.

| Synthesis Platform | Radiochemical Yield (RCY) | Synthesis Time | Molar Activity (GBq/µmol) |

| GE TRACerlab FX2 N | 39 ± 8% | 70 min | 925.3 ± 763 |

| Synthera®+ | Up to 62% | Not specified | Not specified |

| Semi-automated method | ~20% | Not specified | 3.3–5.1 Ci/µmol |

This table compares key parameters of different radiosynthesis methods for [¹⁸F]FE-PE2I, demonstrating the improvements achieved through automation. researchgate.netresearchgate.netnih.gov

Future advancements in this area may involve the exploration of microfluidic radiosynthesis platforms. mdpi.com These systems offer the potential for even faster reaction times, reduced reagent consumption, and higher yields, further streamlining the production of [¹⁸F]FE-PE2I and its analogues.

Expanding Preclinical Research Applications of [18F]FE-PE2I beyond DAT imaging

While [¹⁸F]FE-PE2I is primarily recognized for its utility in imaging the dopamine transporter, its high affinity and selectivity make it a valuable tool for a broader range of preclinical research applications. These applications extend beyond simple visualization of DAT to investigate the underlying pathophysiology of various neurological and psychiatric disorders in animal models.

One of the most prominent applications is in the study of Parkinson's disease (PD). In rodent models of PD, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), [¹⁸F]FE-PE2I PET can be used to longitudinally assess the progressive loss of dopaminergic neurons. criver.comnih.govsnmjournals.org This allows for the in vivo evaluation of potential neuroprotective or restorative therapies. For example, studies have used [¹⁸F]FE-PE2I PET to monitor changes in striatal DAT activity in response to novel therapeutic agents, providing crucial preclinical evidence of their efficacy. nih.govsnmjournals.org

Beyond Parkinson's disease, [¹⁸F]FE-PE2I can be employed to study other conditions involving dopaminergic dysfunction. This includes preclinical models of attention-deficit/hyperactivity disorder (ADHD), substance abuse, and depression. In these models, [¹⁸F]FE-PE2I PET can help elucidate the role of DAT in the disease process and assess the impact of pharmacological interventions on the dopaminergic system.

Furthermore, the selectivity of [¹⁸F]FE-PE2I for DAT over the serotonin transporter (SERT) is a significant advantage in preclinical research. nih.gov This allows for a more precise investigation of the dopaminergic system without the confounding influence of SERT binding, which can be an issue with less selective radioligands. nih.gov However, it is important to note that some medications, such as sertraline, which has a high affinity for DAT, can influence [¹⁸F]FE-PE2I binding, a factor that needs to be considered in preclinical study design. springermedizin.deproquest.comnih.gov

The table below provides examples of preclinical studies that have utilized [¹⁸F]FE-PE2I.

| Animal Model | Research Focus | Key Findings |

| MPTP Mouse Model of Parkinson's Disease | Evaluation of a neurorestorative agent | Treatment with a FAF1 inhibitor led to a recovery of striatal DAT activity as measured by [¹⁸F]FE-PE2I PET. nih.govsnmjournals.org |

| 6-OHDA Rat Model of Parkinson's Disease | Assessment of DAT loss | Significant reduction in [¹⁸F]FE-PE2I binding potential in the lesioned striatum. nih.gov |

This table highlights the use of [¹⁸F]FE-PE2I in preclinical models to assess dopaminergic integrity and the effects of therapeutic interventions.

Future preclinical research will likely see an expanded use of [¹⁸F]FE-PE2I in a wider array of neurological and psychiatric disease models, contributing to a deeper understanding of the role of the dopaminergic system in health and disease.

Integration of [18F]FE-PE2I PET with Other Preclinical Neuroimaging Modalities

To gain a more comprehensive understanding of brain function and pathology in preclinical models, there is a growing trend towards integrating [¹⁸F]FE-PE2I PET with other neuroimaging modalities. This multimodal approach allows for the simultaneous or sequential acquisition of complementary information, providing a more complete picture than any single modality can offer alone.

The most common combination is the integration of PET with magnetic resonance imaging (MRI). lums.edu.pk PET/MRI systems provide perfectly co-registered anatomical and molecular information. lums.edu.pk The high-resolution anatomical images from MRI serve as a precise structural reference for the functional data obtained from [¹⁸F]FE-PE2I PET. This is particularly valuable for accurately delineating small brain structures in rodents and quantifying DAT availability in specific regions of interest. nih.gov

Beyond structural MRI, the combination with functional MRI (fMRI) and magnetic resonance spectroscopy (MRS) opens up new avenues for preclinical research. lums.edu.pk For instance, one could simultaneously measure changes in DAT availability with [¹⁸F]FE-PE2I PET and assess alterations in brain connectivity or neurochemical profiles with fMRI and MRS, respectively. This could provide novel insights into the complex interplay between different aspects of brain function in disease models.

Another valuable combination is PET with computed tomography (CT). PET/CT systems are widely used in preclinical imaging to provide anatomical localization for the PET signal. criver.com While CT offers lower soft-tissue contrast compared to MRI, it is a rapid imaging technique that is particularly useful for attenuation correction of the PET data, leading to more accurate quantification of radiotracer uptake. criver.com

The integration of [¹⁸F]FE-PE2I PET with other molecular imaging techniques, such as those targeting different neurotransmitter systems or pathological markers like amyloid plaques, is also a promising area of research. criver.com This would allow for the investigation of the interactions between the dopaminergic system and other key players in neurodegenerative diseases.

The table below summarizes the advantages of integrating [¹⁸F]FE-PE2I PET with other imaging modalities.

| Combined Modality | Key Advantages |

| PET/MRI | High-resolution anatomical correlation, potential for simultaneous functional and molecular imaging. lums.edu.pk |

| PET/CT | Rapid anatomical localization, accurate attenuation correction. criver.com |

This table outlines the benefits of multimodal imaging approaches involving [¹⁸F]FE-PE2I PET.

The continued development of hybrid imaging systems and advanced data analysis techniques will further enhance the power of these multimodal approaches, enabling a more holistic understanding of brain disorders in preclinical research.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Tosylethyl-PE2I, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should include detailed reaction conditions (e.g., stoichiometry, temperature, solvent systems) and purification steps (e.g., column chromatography, recrystallization). Reproducibility requires rigorous documentation of reagent sources, equipment calibration, and validation via analytical techniques like NMR and HPLC. Journals mandate explicit experimental descriptions to enable replication . For this compound, refer to GMP-compliant procedures, such as those used in precursor synthesis for radiotracers like [18F]FE-PE2I, emphasizing batch consistency and quality control .

Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR peak assignments.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using gradient elution methods with UV detection (e.g., 254 nm).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-TOF or MALDI-TOF.

- Melting Point Analysis : Verify consistency with literature values.

Journals require raw spectral data and chromatograms in supplementary materials, with annotated interpretations .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while maintaining high purity?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, reaction time).

- Purification Strategies : Compare flash chromatography vs. preparative HPLC for impurity removal.

- In-Line Monitoring : Employ techniques like FTIR or Raman spectroscopy for real-time reaction tracking.

- Scale-Up Considerations : Address solvent volume adjustments and heat transfer limitations.

Reference protocols from radiotracer synthesis (e.g., [18F]FE-PE2I) to align with regulatory standards for radiopharmaceutical precursors .

Q. What strategies should be employed to resolve contradictions in this compound binding affinity data across different studies?

- Methodological Answer :

- Standardized Assays : Use uniform receptor-binding protocols (e.g., radioligand displacement assays with consistent buffer pH and temperature).

- Cross-Validation : Replicate experiments in independent labs using shared reference compounds.

- Error Analysis : Apply statistical tools (e.g., ANOVA, error propagation models) to quantify variability in sample preparation and instrumentation .

- Meta-Analysis : Systematically compare datasets, accounting for variables like tissue source (e.g., rodent vs. human) and assay detection limits .

Q. How should researchers design experiments to evaluate this compound stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC-MS.

- Long-Term Stability : Store aliquots at -80°C, -20°C, and 4°C, with periodic analysis over 6–12 months.

- Data Reporting : Include degradation kinetics (e.g., Arrhenius plots) and impurity profiles. Follow guidelines for pharmaceutical stability testing to ensure compliance with peer-review standards .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound characterization data in peer-reviewed publications?

- Methodological Answer :

- Tables : Summarize analytical results (e.g., NMR shifts, HPLC retention times) with error margins.

- Figures : Include chromatograms, spectra, and reaction schemes annotated with critical parameters.

- Supplementary Materials : Provide raw data files, instrument settings, and validation certificates.

Journals require SI units, figure legends interpretable without text, and sequential numbering of tables/figures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.